2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinone core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the quinazolinone intermediate with 1,3-benzodioxol-5-ylmethylpiperazine under suitable conditions, such as heating in the presence of a base.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of more saturated analogs.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as dopamine or serotonin receptors.
Enzymes: It may inhibit or activate specific enzymes involved in critical biological pathways.
Signaling Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares a similar piperazine and benzodioxole moiety but has a pyrimidine core instead of a quinazolinone core.
Piribedil: A dopamine receptor agonist with a similar piperazine structure, used in the treatment of Parkinson’s disease.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinazolinone core distinguishes it from other similar compounds, providing unique interactions with biological targets.
Properties
Molecular Formula |
C30H34N4O3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C30H34N4O3/c1-19(2)22-5-7-23(8-6-22)24-15-25-29(26(35)16-24)20(3)31-30(32-25)34-12-10-33(11-13-34)17-21-4-9-27-28(14-21)37-18-36-27/h4-9,14,19,24H,10-13,15-18H2,1-3H3 |
InChI Key |
MLKCIADLMODJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)CC(CC2=O)C6=CC=C(C=C6)C(C)C |
Origin of Product |
United States |
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